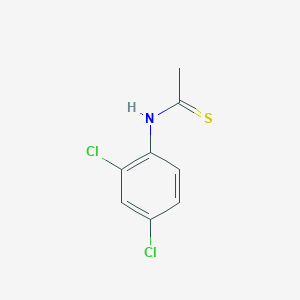

Ethanethioamide, N-(2,4-dichlorophenyl)-

Description

N-(2,4-Dichlorophenyl)ethanethioamide (hypothetical structure: C₈H₇Cl₂NS) is a thioamide derivative featuring a 2,4-dichlorophenyl group attached to an ethanethioamide backbone (CH₃CSNH–). While direct evidence for this compound is absent in the provided sources, its structural analogs—particularly N-(2,4-dichlorophenyl) amides and related derivatives—are well-documented. Thioamides differ from amides by replacing the carbonyl oxygen with sulfur, altering electronic properties, hydrogen-bonding capacity, and lipophilicity . Such modifications can significantly impact biological activity, solubility, and synthetic pathways.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NS/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYXRTHHSWTUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487114 | |

| Record name | Ethanethioamide, N-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62248-08-2 | |

| Record name | Ethanethioamide, N-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioamide, N-(2,4-dichlorophenyl)- typically involves the reaction of 2,4-dichloroaniline with ethanethioamide under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethanethioamide, N-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanethioamide, N-(2,4-dichlorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanethioamide, N-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(2,4-dichlorophenyl)ethanethioamide (hypothetical) with structurally similar compounds from the evidence:

Key Differences:

- Sulfur’s larger atomic size and lower electronegativity may increase steric hindrance and alter electronic interactions in biological targets (e.g., cannabinoid receptors, as seen in SR141716A analogs) .

- Substituent Impact: Dichlorophenyl Group: Enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets (e.g., CB1 receptors in ). Fluorine/Phenoxy Groups (): Improve metabolic stability and bioavailability compared to thioamides.

- Synthetic Complexity :

Research Findings and Implications

- Pharmacological Activity: Analogs like SR141716A () demonstrate that dichlorophenyl-containing compounds can act as potent cannabinoid receptor modulators. Thioamides may exhibit altered binding affinities due to sulfur’s polarizability. Anandamide derivatives () highlight the importance of amide vs. ester linkages in receptor selectivity, suggesting thioamides could modulate efficacy or toxicity profiles.

- Physical Properties :

- Thermodynamic Stability :

- Thioamides are less stable toward hydrolysis than amides, necessitating protective strategies in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.